![molecular formula C24H28N4O2 B11141802 (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11141802.png)
(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone is a complex organic molecule featuring a pyrazole ring, a piperazine ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Substitution Reactions: The phenyl and isopropyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the pyrazole ring can be treated with isopropyl bromide and phenyl magnesium bromide in the presence of a catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Coupling Reactions: The final step involves coupling the pyrazole and piperazine derivatives. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with the piperazine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. It can be used in the development of new drugs, particularly those targeting neurological or inflammatory pathways due to its piperazine and pyrazole moieties.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a range of applications.
Mechanism of Action
The mechanism of action of (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the pyrazole ring may inhibit specific enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3-methyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone: Similar structure but with a methyl group instead of an isopropyl group.
(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-chlorophenyl)piperazino]methanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The unique combination of the isopropyl group on the pyrazole ring and the methoxy group on the piperazine ring gives (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone distinct chemical and biological properties. This combination can enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H28N4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2-phenyl-5-propan-2-ylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C24H28N4O2/c1-18(2)20-17-22(28(25-20)19-9-5-4-6-10-19)24(29)27-15-13-26(14-16-27)21-11-7-8-12-23(21)30-3/h4-12,17-18H,13-16H2,1-3H3 |
InChI Key |
RTNKDXNHNQLEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid](/img/structure/B11141723.png)
![N-[(2-chlorophenyl)methyl][2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridi no[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B11141724.png)
![(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B11141731.png)
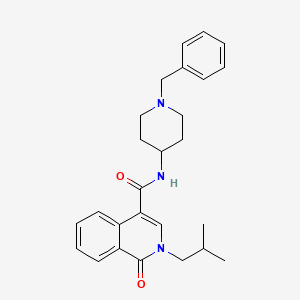
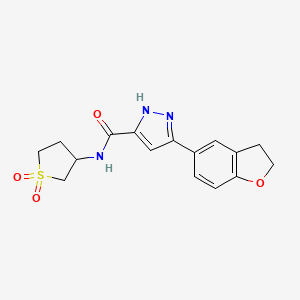
![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11141744.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide](/img/structure/B11141765.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11141769.png)
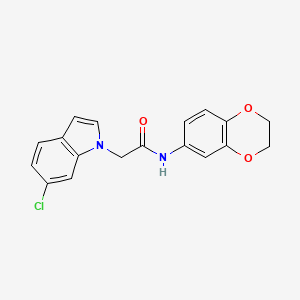
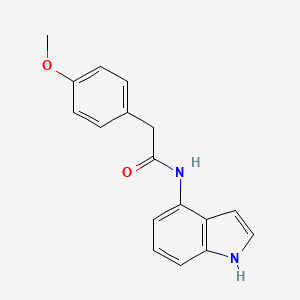
![[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11141785.png)
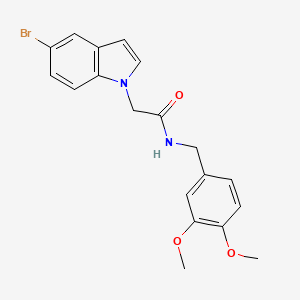
![[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11141791.png)
methanone](/img/structure/B11141794.png)
